molecular formula C20H23N3O4 B2420020 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097864-11-2

2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2420020
CAS No.: 2097864-11-2
M. Wt: 369.421
InChI Key: REXCVEACJHAZDY-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a 1,4-benzodioxine moiety, which is a cyclic structure containing an oxygen atom . The 1,4-benzodioxine structure is also known as dihydrobenzodioxin .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several cyclic structures and functional groups. The 1,4-benzodioxine moiety is a cyclic structure containing an oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, due to its complex structure, plays a crucial role in the synthesis of novel chemical entities with potential biological activities. For instance, Demchenko et al. (2015) synthesized a series of novel compounds with variations in the piperidine and benzodioxine moieties, demonstrating their applications in creating new molecules with analgesic and anti-inflammatory activities Demchenko et al., 2015. Similarly, Bararjanian et al. (2010) explored the synthesis of 2-aminopyrimidinones, showcasing the structural versatility and reactivity of the piperidine derivatives in forming complex molecules with potential self-assembly properties Bararjanian et al., 2010.

Metabolic Studies

The compound's structural analogs have been subject to extensive metabolic studies to understand their pharmacokinetic properties and metabolic pathways. For example, Renzulli et al. (2011) investigated the metabolism of a structurally related orexin receptor antagonist, providing insights into its biotransformation and elimination processes in humans, which is critical for developing therapeutics with optimal pharmacological profiles Renzulli et al., 2011.

Crystallography and Molecular Structure

The analysis of crystal structures of compounds with similar frameworks has been instrumental in understanding the conformational dynamics and intermolecular interactions critical for their biological activity. Shen et al. (2012) detailed the crystallographic analysis of marbofloxacin, highlighting the importance of the coplanarity between the carbonyl and carboxyl groups with the quinoline ring, which might be relevant to the conformational preferences of related compounds Shen et al., 2012.

Pharmacological Implications

The pharmacological exploration of compounds structurally related to this compound has revealed potential therapeutic applications. The modulation of specific receptors, such as orexin receptors, by analogs of this compound, has shown promise in treating disorders like insomnia, highlighting the therapeutic potential of this chemical scaffold Renzulli et al., 2011.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that some derivatives of 1,4-benzodioxan have shown promising properties . Additionally, further studies could focus on optimizing the synthesis of this compound and related structures.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14-5-6-18(24)23(21-14)13-15-7-9-22(10-8-15)20(25)16-3-2-4-17-19(16)27-12-11-26-17/h2-6,15H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXCVEACJHAZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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